(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol
CAS No.: 2092546-58-0
Cat. No.: VC3138308
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol - 2092546-58-0](/images/structure/VC3138308.png)
Specification
CAS No. | 2092546-58-0 |
---|---|
Molecular Formula | C9H14N2O |
Molecular Weight | 166.22 g/mol |
IUPAC Name | (2-ethyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol |
Standard InChI | InChI=1S/C9H14N2O/c1-2-11-9(6-12)7-4-3-5-8(7)10-11/h12H,2-6H2,1H3 |
Standard InChI Key | PJIVRUVTZZINBF-UHFFFAOYSA-N |
SMILES | CCN1C(=C2CCCC2=N1)CO |
Canonical SMILES | CCN1C(=C2CCCC2=N1)CO |
Introduction
Structural Characteristics
Chemical Structure and Nomenclature
(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol features a tetrahydrocyclopenta[c]pyrazole core scaffold, which consists of a five-membered pyrazole ring fused with a five-membered cyclopentane ring. The compound has two key substituents: an ethyl group at the 2-position of the pyrazole ring and a hydroxymethyl (CH₂OH) group at the 3-position. The structure derives from the parent compound tetrahydrocyclopenta[c]pyrazole, which shares similarities with 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol, a compound documented in PubChem (CID 778682) . The IUPAC nomenclature breaks down into components indicating: (1) the 2-ethyl substituent, (2) the 2,4,5,6-tetrahydro prefix denoting the reduced cyclopentane ring, (3) the cyclopenta[c]pyrazol core structure, and (4) the 3-yl-methanol indicating a hydroxymethyl group at the 3-position.
Core Scaffold Analysis
The tetrahydrocyclopenta[c]pyrazole scaffold represents an important heterocyclic system in medicinal chemistry. Related compounds, such as 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol, have a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol . Extrapolating from this information, the target compound (2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol would have an approximate molecular formula of C₉H₁₄N₂O and a corresponding molecular weight around 166 g/mol, accounting for the ethyl group (C₂H₅) replacement of a hydrogen atom at the 2-position and the hydroxymethyl group (CH₂OH) at the 3-position. The cyclopenta[c]pyrazole core provides a rigid bicyclic framework that can serve as a useful pharmacophore in drug design.
Structural Comparison With Related Compounds
A related compound mentioned in the literature is N-(2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)thiazol-2-amine, which shares the 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl moiety . In this compound, the core structure serves as an anchoring point for complex substituents involved in gamma-secretase modulation. Another related structure is 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide, which utilizes the tetrahydrocyclopenta[c]pyrazole scaffold with different functionalization patterns . These structural relationships suggest that (2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol may share some pharmacological properties with these compounds, particularly in contexts related to central nervous system therapeutics.
Predicted Physicochemical Properties
Molecular Properties
Based on structural similarities to documented compounds, (2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol is expected to possess specific physicochemical properties. Drawing from data available for related structures, we can construct the following property table:
These predicted properties suggest that the compound would likely demonstrate reasonable drug-like characteristics according to Lipinski's Rule of Five, potentially making it suitable for pharmaceutical applications.
Physical State and Appearance
While direct experimental data is unavailable, structure-property relationships suggest that (2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol would likely exist as a crystalline solid at room temperature. Related compounds with similar molecular weights and functional groups, such as the ones described in the literature, are typically isolated as solids . For instance, N-(2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)thiazol-2-amine was reported as a white solid with a melting point of 228-232°C . While the target compound is considerably smaller and less complex, it would still likely present as a solid with a lower melting point, possibly in the range of 80-150°C based on comparable hydroxymethyl-containing heterocycles.
Synthetic Considerations
Relevant Synthetic Precedents
In the literature, related compounds were synthesized using established reaction sequences. For example, the preparation of compounds exploring modifications of the B-ring in certain scaffolds involved nucleophilic substitution reactions, acid-catalyzed brominations, and cyclization reactions . The eastern portion of some analogs was synthesized from commercially available racemic 2-oxocyclohexane-1-carbonitrile . These synthetic strategies could potentially be adapted for the preparation of (2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol, with modifications to account for the specific substitution pattern required.
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